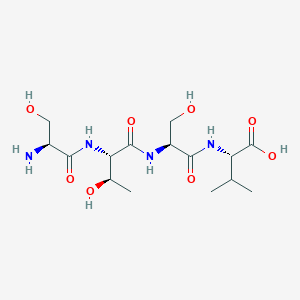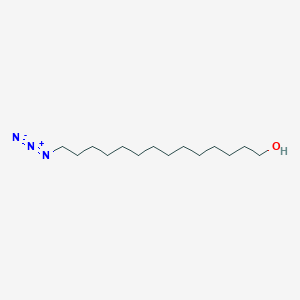
14-Azidotetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Azidotetradecan-1-ol is an organic compound characterized by the presence of an azide group (-N₃) attached to a long carbon chain with a hydroxyl group (-OH) at one end
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Azidotetradecan-1-ol can be synthesized through a multi-step process. One common method involves the conversion of tetradecan-1-ol to 14-bromotetradecan-1-ol, followed by the substitution of the bromine atom with an azide group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction typically requires heating to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 14-Azidotetradecan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Click Chemistry: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for the substitution of halides with the azide group.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for the reduction of the azide group to an amine.
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Major Products Formed:
Amines: Formed through the reduction of the azide group.
Triazoles: Formed through click chemistry reactions with alkynes.
Scientific Research Applications
14-Azidotetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, particularly in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 14-Azidotetradecan-1-ol primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the reduction of the azide group to an amine allows for further functionalization and incorporation into more complex molecules.
Comparison with Similar Compounds
Tetradecan-1-ol: A long-chain fatty alcohol with a hydroxyl group at one end, similar to 14-Azidotetradecan-1-ol but lacking the azide group.
14-Azido-3,6,9,12-tetraoxatetradecan-1-ol: Another azide-containing compound with a similar carbon chain length but with additional ether linkages.
Uniqueness: this compound is unique due to the presence of both the azide and hydroxyl groups, which provide distinct reactivity and functionalization options. The azide group enables participation in click chemistry, while the hydroxyl group allows for further derivatization and incorporation into various chemical frameworks.
Properties
Molecular Formula |
C14H29N3O |
|---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
14-azidotetradecan-1-ol |
InChI |
InChI=1S/C14H29N3O/c15-17-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2 |
InChI Key |
UPHDLQBYWJXSCW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCO)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)



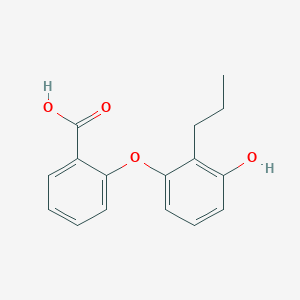
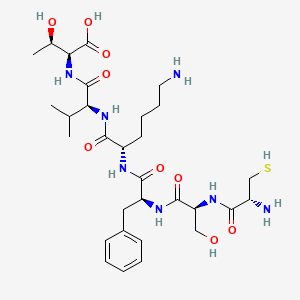
![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
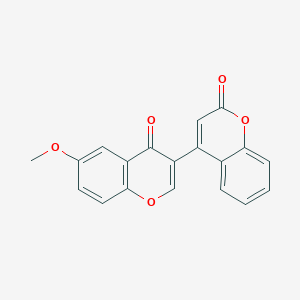

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

